N-4-morpholinyl-1-adamantanecarboxamide
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Description
“N-4-morpholinyl-1-adamantanecarboxamide” is a compound that contains an adamantane structure linked to a morpholine group. Adamantane is a type of diamondoid and is the simplest unit of the diamond crystal lattice . Morpholine is a common heterocycle, consisting of a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of an adamantane core, which is a three-dimensional, cage-like structure composed of four fused cyclohexane rings in chair conformations . Attached to this core would be a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom .Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the presence of the morpholine and adamantane groups. Adamantane itself is known to be quite unreactive due to the stability of the cage-like structure . Morpholine can participate in a variety of reactions, particularly those involving the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. Adamantane derivatives are typically crystalline solids at room temperature . The presence of the morpholine group could potentially increase the polarity and improve the solubility of the compound in polar solvents .Mechanism of Action
Properties
IUPAC Name |
N-morpholin-4-yladamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(16-17-1-3-19-4-2-17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKDWHNFDPXUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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